molecular formula C23H21N3O2S B2528663 N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207048-97-2

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2528663
CAS No.: 1207048-97-2
M. Wt: 403.5
InChI Key: JNOGAMNLVWAEKY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features phenyl groups substituted with ethyl and methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The phenyl groups can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and catalysts such as aluminum chloride (AlCl3

Biological Activity

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound characterized by its thieno[3,2-d]pyrimidine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O2SC_{23}H_{21}N_{3}O_{2}S with a molecular weight of 403.5 g/mol. The structure includes an acetamide functional group and substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21N3O2S
Molecular Weight403.5 g/mol
IUPAC NameThis compound
CAS Number1185129-34-3

Preliminary studies suggest that this compound interacts with various molecular targets, potentially inhibiting specific enzymes or receptors involved in cellular signaling pathways. The compound is believed to influence processes such as:

  • Cell Proliferation: By modulating signaling pathways associated with growth factors.
  • Apoptosis: Inducing programmed cell death in cancerous cells.

The exact molecular pathways are still under investigation; however, the compound's structural features suggest potential interactions with kinases and other critical proteins involved in tumor progression and inflammation.

Biological Activity

Research indicates that this compound exhibits significant biological activity. In vitro studies have demonstrated its potential as an inhibitor of various enzymes associated with cancer progression and inflammation.

Case Studies

  • Inhibition of Enzymatic Activity:
    • Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses. The activity of this compound against COX enzymes is currently being evaluated.
  • Cancer Therapeutics:
    • A recent study highlighted the efficacy of similar thieno[3,2-d]pyrimidine derivatives in targeting the EPH receptor family overexpressed in certain cancers. This suggests that this compound may have comparable therapeutic applications .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with related compounds can provide insights into structure–activity relationships (SAR).

Table 2: Comparison of Biological Activities

Compound NameIC50 (µM)Target Enzyme/Pathway
N-(4-fluorophenyl)-N-methyl...5.0AChE
N-(4-methoxybenzyl)...8.0COX
N-(4-ethylphenyl)...6.5EPH Receptor

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-16-6-10-18(11-7-16)25-20(27)12-26-14-24-21-19(13-29-22(21)23(26)28)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOGAMNLVWAEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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